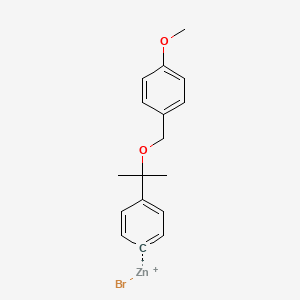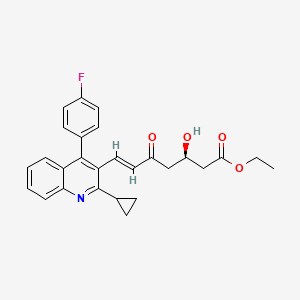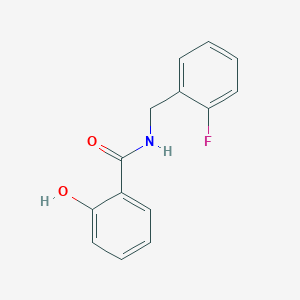
2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized reactors designed to handle organometallic reagents safely.
化学反应分析
Types of Reactions
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and complex organic molecules with new carbon-carbon bonds.
科学研究应用
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, such as peptides and nucleotides, for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the presence of a catalyst, which helps to activate the substrate and promote the reaction.
相似化合物的比较
Similar Compounds
2-[(Iso-propyloxy)methyl]phenylzinc bromide: This compound has a similar structure but lacks the additional phenoxy group.
3-(2-isopropoxyphenoxymethyl)phenylzinc bromide: This compound has a similar structure but with the isopropoxy group in a different position.
Uniqueness
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy and phenoxy groups enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
属性
分子式 |
C16H17BrO2Zn |
|---|---|
分子量 |
386.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NTVHTGGUUKMFBN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
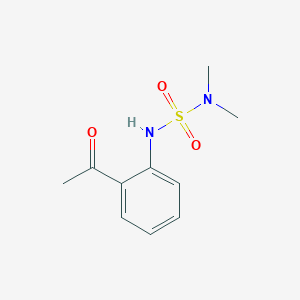
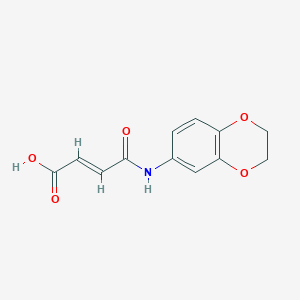
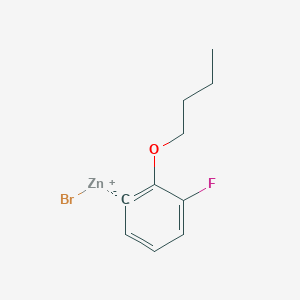
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
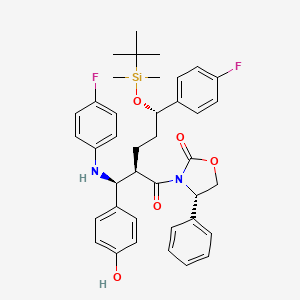
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
